molecular formula C21H31N5O2 B1668070 Buspirone CAS No. 36505-84-7

Buspirone

Cat. No. B1668070
CAS RN: 36505-84-7
M. Wt: 385.5 g/mol
InChI Key: QWCRAEMEVRGPNT-UHFFFAOYSA-N
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Description

Buspirone is an anxiolytic agent used for the short-term treatment of generalized anxiety . It is a serotonin 5-HT 1A receptor agonist that is not chemically or pharmacologically related to benzodiazepines, barbiturates, and other sedative/anxiolytic drugs .


Synthesis Analysis

Buspirone is synthesized by the reaction of 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine with 8-oxaspiro[4,5]decan-7,9-dione .


Molecular Structure Analysis

Buspirone has a unique chemical structure. Its molecular formula is C21H31N5O2 and its molecular weight is 385.5 .


Chemical Reactions Analysis

Buspirone is extensively metabolized. One of the major metabolites of buspirone is 1-pyrimidinylpiperazine (1-PP), which may contribute to the pharmacological activity of buspirone .


Physical And Chemical Properties Analysis

Buspirone hydrochloride is a white, crystalline, water-soluble compound with a molecular mass of 422 . The solubility of buspirone hydrochloride Form 2 in water and isopropanol is higher than Form 1 .

Scientific Research Applications

1. Diabetes Research

Buspirone has been studied for its effects on serum levels of insulin, glucose, and lipids in diabetic rats. Research conducted by Hosseini, Khatamsaz, & Mohagheghzadeh (2016) found that buspirone causes a significant increase in insulin and a significant reduction in glucose levels, suggesting a role in managing diabetes.

2. Neurological and Mental Disorders

Levin (2015) explored buspirone's potential in treating various neurological and mental disorders, including tardive dyskinesia, ataxia, behavioral disorders, cranial/brain injuries, dementia, and attention-deficit hyperactivity disorder (Levin, 2015).

3. Abdominal Pain and IBS

A study by Panteleev, Sivachenko, & Lyubashina (2018) indicated buspirone's potential antinociceptive properties, making it useful in treating abdominal pain in IBS patients.

4. Pediatric Autism Spectrum Disorder

Chugani et al. (2016) researched the efficacy of low-dose buspirone in young children with autism spectrum disorder, focusing on restrictive and repetitive behaviors. Their findings suggested that buspirone could be a beneficial adjunct therapy for these symptoms (Chugani et al., 2016).

5. Gastrointestinal Function

Karamanolis et al. (2016) assessed buspirone's effects on esophageal motor function and symptoms in patients with systemic sclerosis, observing improvements in lower esophageal sphincter function and symptom severity (Karamanolis et al., 2016).

6. Pain and Memory Research

Haleem, Nawaz, & Salman (2018) explored the dose-related effects of buspirone on pain, learning/memory, and food intake, suggesting its potential as an analgesic and nootropic drug (Haleem, Nawaz, & Salman, 2018).

7. Drug Delivery Research

Tripathi & Manna (2021) developed a buspironein situ nanoemulsion gel to evaluate its potential for efficacious nose-to-brain drug delivery. This research highlights the innovative approach to improving buspirone's bioavailability and targeted delivery to the brain (Tripathi & Manna, 2021).

8. Anti-Inflammatory Activity

A study by Broome et al. (2021) assessed the anti-inflammatory activity of buspirone in lipopolysaccharide-stimulated microglial cells. The findings indicate buspirone's potential in attenuating microglial polarization and inflammation.

9. Effect on Sleepwalking

A case study by Moses & Javanbakht (2021) reported on new-onset sleepwalking in a patient treated with buspirone, providing insights into its effects on sleep and related disorders.

10. Anger and Aggression Management

Aswar, Shende, & Aswar (2021) evaluated the effect of buspirone on social isolation-induced anger, aggression, and suicidal tendencies in rats. Their research suggests buspirone's efficacy in preventing these behaviors, opening avenues for its use in anger and aggression management (Aswar, Shende, & Aswar, 2021).

Safety And Hazards

Buspirone may cause some people to become dizzy, lightheaded, drowsy, or less alert than they are normally . It is advised to avoid breathing mist, gas or vapors and avoid contacting with skin and eye .

Future Directions

Although relatively few placebo-controlled trials have been conducted on patients with problems other than GAD, an ever-growing body of research suggests future directions for the use of buspirone .

properties

IUPAC Name

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRAEMEVRGPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022707
Record name Buspirone
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Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Buspirone
Source Human Metabolome Database (HMDB)
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Solubility

5.88e-01 g/L
Record name Buspirone
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Mechanism of Action

The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas. Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex. 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits. They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons. The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release. Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors, although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone. It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist.
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Product Name

Buspirone

CAS RN

36505-84-7
Record name Buspirone
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Record name Buspirone [INN:BAN]
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Record name Buspirone
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Record name BUSPIRONE
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Record name Buspirone
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Melting Point

201.5-202.5, 201.5 - 202.5 °C
Record name Buspirone
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Record name Buspirone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

0.2 grams of Phospholipin 90 were dissolved in 2.5 grams EtOH; to this solution 0.02 grams of Vitamin E were added and mixed to obtain a clear system. To this system, 0.2 grams of buspirone HCl dissolved in 7.08 grams DDW were slowly added under constant stirring at room temperature in Heidolph mixer (700 rpm). The obtained system was stirred for additional 5 minutes.
[Compound]
Name
Vitamin E
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3,3-tetramethyleneglutarimide (7.5 g., 0.045 mole), 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide (15.4 g., 0.045 mole), potassium carbonate (6.2 g., 0.045 mole) in 250 ml. of n-butanol is refluxed for a 21 hour period, filtered and evaporated to dryness. Residual material is warmed 45 minutes with acetic anhydride and evaporated to dryness. Water is added to the residue and the mixture basified with aqueous sodium hydroxide. Insolubles are collected and washed with water to provide 11.5 g. (66.5% yield) of 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]-butyl]-8-azaspiro[4.5]decane-7,9-dione as the free base, m.p. 90°-98° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suitable aerosol was generated using buspirone (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane-7,9-dione monohydrochloride) dissolved in propylene glycol (PG).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51,100
Citations
C Loane, M Politis - Brain research, 2012 - Elsevier
Buspirone is an anxiolytic drug and is a partial agonist for the … The underlying mechanism of action of buspirone is not clear… disorder, it appears that buspirone may be useful in various …
Number of citations: 239 www.sciencedirect.com
AS Eison, DL Temple Jr - The American journal of medicine, 1986 - Elsevier
… buspirone to be effective in the treatment of anxiety, with efficacy comparable to cliazepam or clorazepate. Buspirone … in rats, both buspirone and the benof buspirone derives from other …
Number of citations: 312 www.sciencedirect.com
DP Taylor, MS Eison, LA Riblet… - Pharmacology …, 1985 - Elsevier
… buspirone (BuSpar®) is effective in the treatment of anxiety with efficacy and dosage comparable to diazepam or chlorazepate. Buspirone … other anxiolytics, buspirone has been termed “…
Number of citations: 184 www.sciencedirect.com
LA Riblet, AS Eison, MS Eison, DP Taylor… - …, 1984 - karger.com
Buspirone is a clinically effective anxiolytic with a unique structure and pharma cology which distinguishes it from the benzodiazepines. It has been termed anxioselective because it …
Number of citations: 107 karger.com
RE Gammans, RF Mayol, JA Labudde - The American journal of medicine, 1986 - Elsevier
… The latter metabolite is from 1 to 20 percent as potent as buspirone in a variety of … buspirone increases linearly in relation to the oral dose. Food increases the bioavailability of buspirone …
Number of citations: 244 www.sciencedirect.com
MW Jann - … : The Journal of Human Pharmacology and Drug …, 1988 - Wiley Online Library
… buspirone could interact with at least a component of the BZGABA-CL ionophore complex. Buspirone’… -1788 and CGS-8216 do not block buspirone’s anticonflict effect in animal models, …
RE Newton, JD Marunycz, MT Alderdice… - The American journal of …, 1986 - Elsevier
… Nausea was reported more frequently in buspirone-treated patients than in … buspirone group than in the diazepam group. The mean daily doses of the various treatments were buspirone…
Number of citations: 147 www.sciencedirect.com
DP Taylor - The FASEB journal, 1988 - Wiley Online Library
… Buspirone appears to be such a drug. Clinical studies have clearly demonstrated the efficacy of buspirone in the … Buspirone does not act on the GABA receptor. Rather, its most salient …
Number of citations: 142 faseb.onlinelibrary.wiley.com
JT Apter, LA Allen - Journal of Clinical Psychopharmacology, 1999 - journals.lww.com
… Since then, numerous studies have examined the efficacy and safety of buspirone for … the use of buspirone. This article reviews the body of research relating to new uses for buspirone. (…
Number of citations: 110 journals.lww.com
RH Howland - Journal of psychosocial nursing and mental …, 2015 - journals.healio.com
… Studies of buspirone for substance use disorders have had disappointing … Buspirone may be considered a treatment option for … Buspirone and melatonin may synergistically promote …
Number of citations: 61 journals.healio.com

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